

The Role of the IKZF2 Gene (Helios) in Immune Regulation: A Technical Guide

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Abstract

The IKAROS family zinc finger 2 (IKZF2) gene, which encodes the transcription factor Helios, is a critical regulator of the immune system. This technical guide provides an in-depth analysis of the multifaceted role of IKZF2 in immune cell development, differentiation, and function. A primary focus is placed on its pivotal role in establishing and maintaining immune tolerance through its influence on regulatory T cells (Tregs). Furthermore, this guide explores the emerging functions of IKZF2 in conventional T cells, B cells, and dendritic cells. Quantitative data on IKZF2 expression and its impact on immune cell populations are summarized, and detailed methodologies for key experimental procedures are provided. Signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and comprehensive understanding of the molecular mechanisms governed by IKZF2. This document is intended to serve as a valuable resource for researchers and professionals in immunology and drug development seeking to understand and target the IKZF2-mediated pathways.

Introduction to IKZF2 (Helios)

IKZF2, commonly known as Helios, is a member of the Ikaros family of zinc-finger transcription factors, which also includes Ikaros (IKZF1), Aiolos (IKZF3), Eos (IKZF4), and Pegasus (IKZF5) [1]. These proteins are characterized by the presence of N-terminal zinc fingers that mediate DNA binding and C-terminal zinc fingers that facilitate homo- and heterodimerization with other

Ikaros family members^[1]. Helios plays a non-redundant role in the hematopoietic system, with its expression being most prominent in the T cell lineage^[2].

Functionally, Helios is a key player in immune homeostasis. It is highly expressed in a majority of Foxp3+ regulatory T cells (Tregs), where it is crucial for their stability and suppressive function^[3]. Dysregulation of Helios expression or function is associated with autoimmune diseases, immunodeficiency, and hematological malignancies, highlighting its importance as a potential therapeutic target^{[4][5][6]}.

Role of IKZF2 in T Cell Regulation

Regulatory T cells (Tregs)

Helios is considered a key marker for thymic-derived Tregs (tTregs) and is expressed in approximately 70-80% of Foxp3+ Tregs in both mice and humans^[1]. Its expression is critical for maintaining Treg stability and preventing their conversion into pro-inflammatory effector T cells.

- **Stability and Suppressive Function:** Helios contributes to the stable expression of Foxp3, the master regulator of Treg function. It achieves this, in part, by directly binding to the Foxp3 promoter^[7]. Helios-deficient Tregs exhibit an unstable phenotype, characterized by reduced Foxp3 expression and the production of pro-inflammatory cytokines such as IL-2 and IFN- γ .
- **IL-2 Signaling:** Helios plays a dual role in the IL-2 signaling pathway. It represses the transcription of the IL2 gene by forming a complex with Foxp3 and inducing repressive epigenetic modifications at the IL2 promoter^[1]. Concurrently, Helios promotes responsiveness to IL-2 by positively affecting the IL-2R α -STAT5 pathway, which is crucial for Treg survival and function^[1].

Conventional T cells

The role of IKZF2 in conventional T cells (Tconvs) is becoming increasingly appreciated. Upon T cell receptor (TCR) stimulation, Helios expression can be induced in Tconvs.

- **Activation and Differentiation:** Studies have shown that IKZF2 is upregulated in CD4+ T cells differentiating into T helper 2 (Th2) and T follicular helper (Tfh) cells^[3]. In the context of

Schistosoma japonicum infection, IKZF2 expression is significantly higher in ICOS+ Th cells, which produce a range of cytokines including IFN-γ, IL-4, IL-10, IL-2, and IL-21[8][9].

- **Effector Function:** In human CD8+ T cells, Helios expression is associated with a terminal effector phenotype and potent antibody-dependent cellular cytotoxicity (ADCC) activity, particularly in the context of HIV infection.

Role of IKZF2 in B Cell Regulation

The role of IKZF2 in B cells is less well-defined compared to T cells. While some studies report undetectable levels of Helios mRNA in B cells, others suggest a role in B cell development and disease.

- **B Cell Development:** The Ikaros family, in general, is crucial for B cell development[10]. Germline mutations in IKZF2 in humans have been associated with hypogammaglobulinemia and a reduced number of class-switched memory B cells, suggesting a role for Helios in B cell maturation and function[4][11].
- **Germinal Center Reactions:** In mice, Helios deficiency leads to dysregulated germinal center (GC) reactions, with an accumulation of Tfh and GC B cells[5]. This suggests an indirect role for Helios in regulating B cell responses through its function in T cells.
- **Lupus Nephritis:** In the context of lupus nephritis, a significant correlation between IKZF2 expression and naive B cells has been observed, hinting at a potential role in the pathogenesis of this autoimmune disease[12].

Role of IKZF2 in Dendritic Cell Regulation

Information on the direct role of IKZF2 in dendritic cells (DCs) is limited. Most studies suggest that Helios expression is low or absent in DCs. However, some indirect effects have been proposed.

- **Antigen Presentation:** IKZF2 silencing in malignant T cells leads to the upregulation of MHC class II molecules, suggesting an indirect role in modulating antigen presentation[13].
- **Cytokine Production:** The immunosuppressive cytokine IL-10, which can be produced by various immune cells, is known to affect DC maturation and function[13][14]. As IKZF2 can

regulate IL-10 production in T cells, it may indirectly influence DC activity.

Quantitative Data on IKZF2 Expression and Function

The following tables summarize quantitative data regarding IKZF2/Helios expression in various immune cell populations and the effects of its dysregulation.

Cell Type	Species	Marker	Percentage/ Fold Change	Condition	Reference
CD4+Foxp3+ Tregs	Human	Helios+	70-80%	Healthy	[1]
CD4+Foxp3+ Tregs	Mouse	Helios+	70-80%	Healthy	[1]
ICOS+ Th cells	Mouse	IKZF2 mRNA	Higher than ICOS- Th cells	<i>S. japonicum</i> infection	[8] [9]
c-KitHigh LSCs	Mouse	IKZF2 mRNA	Higher than c-KitLow cells	MLL-AF9 leukemia	[6]
CD8+ T cells	Human	HELIOS+	Mean of 21%	Healthy	

Table 1: IKZF2/Helios Expression in Immune Cell Subsets

Cell Type	Genotype/Condition	Observed Phenotype	Quantitative Change	Reference
CD8+ Tregs	Ikzf2-/- mice	Reduced numbers	Significant reduction	[15]
T follicular helper (Tfh) cells	Ikzf2-/- mice (5 mo old)	Increased numbers	Significant increase	[15]
Germinal Center (GC) B cells	Ikzf2-/- mice (5 mo old)	Increased numbers	Significant increase	[15]
B cells	Human with IKZF2 mutation	Reduced numbers	Marked reduction	[11]
NK cells	Human with IKZF2 mutation	Reduced numbers	Marked reduction	[11]

Table 2: Phenotypic Changes in Immune Cells with Altered IKZF2 Function

Experimental Protocols

This section provides detailed methodologies for key experiments used to study IKZF2 function.

Intracellular Staining of Helios by Flow Cytometry

This protocol is for the detection of intracellular Helios protein in peripheral blood mononuclear cells (PBMCs).

Materials:

- Human PBMCs
- FACS tubes (5 mL polystyrene round-bottom)
- Staining Buffer: PBS with 2% FBS and 0.09% sodium azide
- Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™)

- Permeabilization/Wash Buffer (e.g., BD Perm/Wash™)
- Fluorochrome-conjugated antibodies:
 - Anti-Human CD4 (e.g., clone RPA-T4)
 - Anti-Human Foxp3 (e.g., clone 236A/E7)
 - Anti-Human Helios (e.g., clone 22F6)
 - Isotype controls

Procedure:

- Cell Surface Staining:
 1. Resuspend 1×10^6 PBMCs in 100 μL of Staining Buffer.
 2. Add the pretitrated amount of anti-CD4 antibody.
 3. Incubate for 30 minutes at 4°C in the dark.
 4. Wash cells twice with 2 mL of Staining Buffer by centrifugation at 300 $\times g$ for 5 minutes.
- Fixation and Permeabilization:
 1. Resuspend the cell pellet in 1 mL of Fixation/Permeabilization solution.
 2. Incubate for 20 minutes at 4°C in the dark.
 3. Wash cells twice with 1 mL of 1X Permeabilization/Wash Buffer by centrifugation at 300 $\times g$ for 5 minutes.
- Intracellular Staining:
 1. Resuspend the permeabilized cell pellet in 100 μL of 1X Permeabilization/Wash Buffer.
 2. Add the pretitrated amounts of anti-Foxp3 and anti-Helios antibodies (and corresponding isotype controls in separate tubes).

3. Incubate for 30 minutes at 4°C in the dark.
4. Wash cells twice with 1 mL of 1X Permeabilization/Wash Buffer.

- Acquisition:
 1. Resuspend the final cell pellet in 300-500 µL of Staining Buffer.
 2. Acquire events on a flow cytometer.

Western Blot for Helios Detection

This protocol describes the detection of Helios protein from cell lysates.

Materials:

- Cell pellets
- RIPA Lysis Buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF membrane
- Transfer buffer
- Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20)
- Primary antibody: Anti-Helios antibody
- Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
- Chemiluminescent substrate

Procedure:**• Protein Extraction:**

1. Lyse cell pellets in RIPA buffer on ice for 30 minutes.
2. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
3. Collect the supernatant containing the protein lysate.

• Protein Quantification:

1. Determine the protein concentration of the lysates using a BCA assay.

• SDS-PAGE and Western Blotting:

1. Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
2. Load samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.
3. Transfer proteins to a PVDF membrane at 100V for 1 hour.

• Immunoblotting:

1. Block the membrane with Blocking Buffer for 1 hour at room temperature.
2. Incubate the membrane with the primary anti-Helios antibody (diluted in Blocking Buffer) overnight at 4°C.
3. Wash the membrane three times for 10 minutes each with TBST.
4. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
5. Wash the membrane three times for 10 minutes each with TBST.

• Detection:

1. Incubate the membrane with a chemiluminescent substrate.
2. Visualize the protein bands using a chemiluminescence imaging system.

Chromatin Immunoprecipitation (ChIP) for IKZF2

This protocol outlines the general steps for performing a ChIP assay to identify genomic regions bound by IKZF2.

Materials:

- Cells of interest
- Formaldehyde (37%)
- Glycine
- Lysis Buffer
- Sonication buffer
- ChIP Dilution Buffer
- Anti-IKZF2 antibody for ChIP
- IgG control antibody
- Protein A/G magnetic beads
- Wash Buffers (low salt, high salt, LiCl)
- Elution Buffer
- Proteinase K
- Phenol:Chloroform:Isoamyl Alcohol
- Ethanol

- TE Buffer

Procedure:

- Cross-linking:

1. Cross-link proteins to DNA by adding formaldehyde to the cell culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
2. Quench the reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.

- Cell Lysis and Chromatin Shearing:

1. Harvest and lyse the cells to release the nuclei.
2. Resuspend the nuclear pellet in sonication buffer and shear the chromatin to an average size of 200-500 bp using a sonicator.

- Immunoprecipitation:

1. Pre-clear the chromatin with Protein A/G beads.
2. Incubate the pre-cleared chromatin with the anti-IKZF2 antibody or an IgG control overnight at 4°C.
3. Add Protein A/G beads to capture the antibody-chromatin complexes.

- Washes:

1. Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

- Elution and Reverse Cross-linking:

1. Elute the chromatin from the beads using Elution Buffer.
2. Reverse the cross-links by incubating at 65°C overnight.

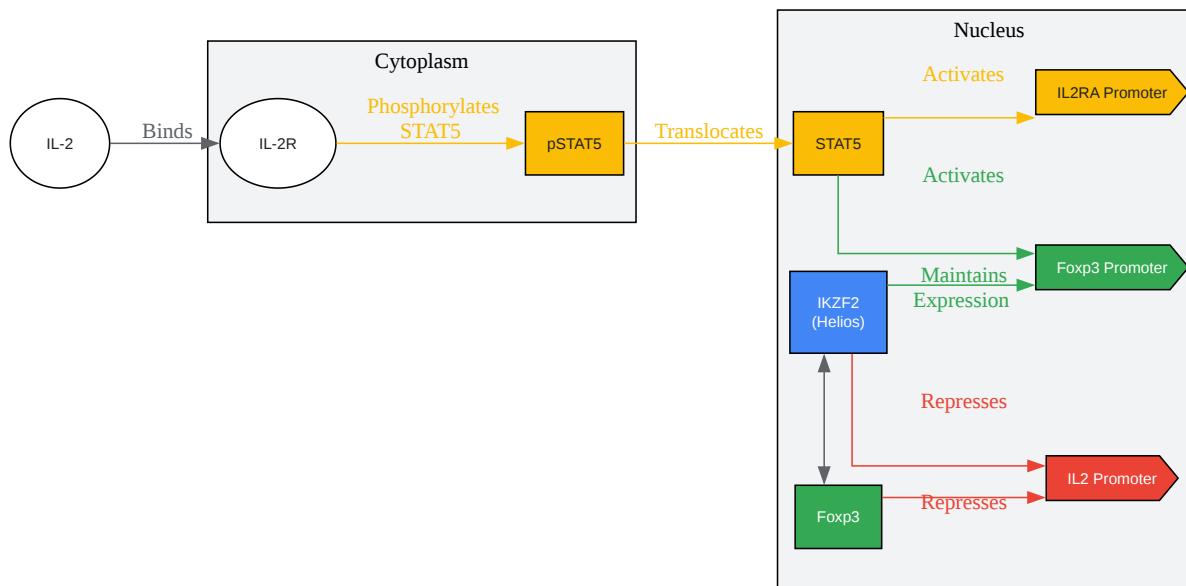
- DNA Purification:
 1. Treat with RNase A and Proteinase K to remove RNA and protein.
 2. Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
- Analysis:
 1. The purified DNA can be analyzed by qPCR to quantify enrichment at specific loci or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.

Signaling Pathways and Molecular Interactions

This section provides a visual representation of key signaling pathways and molecular interactions involving IKZF2 using the DOT language for Graphviz.

IKZF2 in Treg Stability and IL-2 Regulation

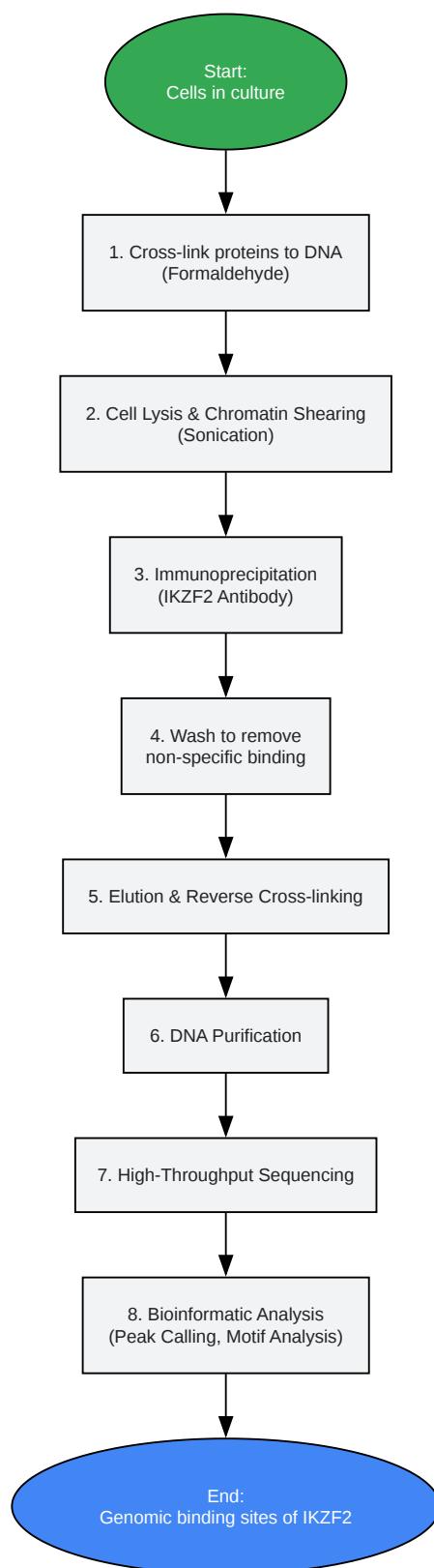
This diagram illustrates the dual role of Helios in maintaining Treg stability and regulating IL-2 expression.

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Caption: IKZF2's role in Treg IL-2 regulation.

Experimental Workflow for ChIP-seq

This diagram outlines the major steps in a Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) experiment.



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Caption: A typical ChIP-seq experimental workflow.

Conclusion and Future Directions

The IKZF2 gene, encoding the transcription factor Helios, is a master regulator of immune cell function, with a particularly profound impact on the stability and suppressive capacity of regulatory T cells. Its role in maintaining immune tolerance is well-established, and its dysregulation is implicated in a growing number of immune-mediated diseases. While significant progress has been made in understanding the function of IKZF2 in T cells, its precise roles in B cells and dendritic cells remain less clear and warrant further investigation.

Future research should focus on:

- Quantitative analysis of IKZF2 expression and function in B cell and dendritic cell subsets: This will help to clarify the conflicting reports and provide a more complete picture of its role in the broader immune system.
- Elucidation of the complete IKZF2 interactome: Identifying all the protein partners of Helios in different immune cell types will provide crucial insights into its diverse functions.
- Development of specific modulators of IKZF2 activity: Given its central role in immune regulation, the development of small molecules or biologics that can specifically target Helios activity holds great promise for the treatment of autoimmune diseases and cancer.

This technical guide provides a comprehensive overview of the current knowledge on IKZF2 in immune regulation. It is hoped that this resource will facilitate further research into this critical transcription factor and accelerate the development of novel immunotherapies.

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